2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base with a chloro and methylsulfanyl substitution, and a sugar moiety with hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps. One common method starts with the chlorination of 2-methylsulfanylpurine, followed by the glycosylation with a protected sugar derivative. The reaction conditions often require the use of strong acids or bases, and the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro or methylsulfanyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted purine derivatives.
Scientific Research Applications
2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can interact with enzymes and receptors, modulating their activity. The sugar moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-2,3-diol
- 2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,5-diol
Uniqueness
Compared to similar compounds, 2-(6-Chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol stands out due to its specific substitution pattern and the presence of hydroxymethyl groups. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKRDXWXFNNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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